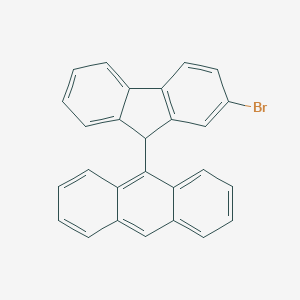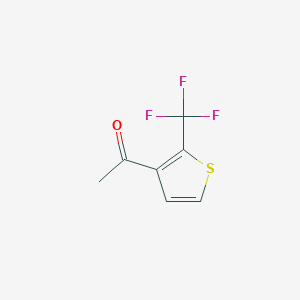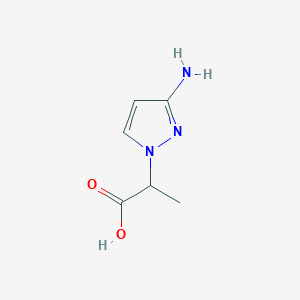
(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar structural properties but different stereochemistry.
3,4,5-Trimethoxyphenethylamine: A related compound with a similar phenyl ring substitution pattern but different backbone structure.
Uniqueness: ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of three methoxy groups on the phenyl ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m1/s1 |
InChI Key |
WYQUYSRUIVFEII-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)


![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)




![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)

phosphanium bromide](/img/structure/B13151309.png)

